molecular formula C12H16N2O B12876038 N-(2-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine

N-(2-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine

Cat. No.: B12876038
M. Wt: 204.27 g/mol
InChI Key: WPGSMSNHAMZINK-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine is a pyrrolidine derivative characterized by a 3,4-dihydro-2H-pyrrol-5-amine core substituted with a 2-ethoxyphenyl group at the nitrogen atom. Pyrrolidine derivatives are widely studied for their conformational flexibility and applications in medicinal chemistry, such as enzyme inhibition or receptor modulation .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine

InChI

InChI=1S/C12H16N2O/c1-2-15-11-7-4-3-6-10(11)14-12-8-5-9-13-12/h3-4,6-7H,2,5,8-9H2,1H3,(H,13,14)

InChI Key

WPGSMSNHAMZINK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC2=NCCC2

Origin of Product

United States

Preparation Methods

The synthesis of N-(2-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine typically involves the reaction of 2-ethoxyaniline with a suitable pyrrole precursor under specific conditions. One common method includes the use of diethyl oxalate and o-ethylaniline as starting materials . The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(2-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in oxidation reactions with halogens such as bromine . Common reagents used in these reactions include bromine, acetic acid, and chloroform. The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination can lead to the formation of brominated analogs with altered biological activity.

Scientific Research Applications

N-(2-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine has been studied for its potential applications in various scientific fields. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology, it has been investigated for its potential as a bioactive compound with various pharmacological properties. In medicine, it may serve as a lead compound for the development of new therapeutic agents. Additionally, it has applications in the industry as an additive in polymers and other materials .

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares N-(2-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine with structurally related compounds, focusing on substituent effects, synthesis, and physicochemical properties.

Structural Analogs in the Pyrrol-5-amine Family
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Synthesis Key Steps Yield Key Properties/Notes References
N-(4-Bromophenyl)-3,4-dihydro-2H-pyrrol-5-amine 4-Bromophenyl C₁₀H₁₁BrN₂ 239.11 Substitution of pyrrol-5-amine with bromophenyl (exact method unspecified) N/A Electron-withdrawing Br enhances stability; discontinued commercial availability
N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine 2,2-Dimethoxyethyl C₈H₁₆N₂O₂ 172.22 Reaction of 5-methoxy-3,4-dihydro-2H-pyrrole with 2,2-dimethoxyethylamine in MeOH High Increased hydrophilicity due to methoxy groups

Key Observations :

  • Substituent Effects : The 2-ethoxyphenyl group in the target compound contrasts with the electron-withdrawing bromophenyl (in ) and hydrophilic dimethoxyethyl (in ). These differences impact electronic properties and solubility.
  • Synthesis: Pyrrol-5-amine derivatives often utilize nucleophilic substitution or coupling reactions. For example, the dimethoxyethyl analog was synthesized via a one-step reaction in methanol at 60°C , suggesting similar conditions could apply to the target compound.
Ethoxyphenyl-Containing Heterocycles
Compound Name (from ) Core Structure Molecular Formula Synthesis Yield Key Features References
(E)-2-(2-Ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)thiazole-5-carboxamide (14) Thiazole-carboxamide C₁₆H₁₇N₃O₃S₂ 58% Ethoxyphenyl enhances lipophilicity; used as a covalent inhibitor of Chikungunya virus
(E)-4-Chloro-5-(2-ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)-1H-pyrazole-3-carboxamide (8b) Pyrazole-carboxamide C₁₅H₁₇ClN₄O₃S 91% High yield due to efficient halogenation and coupling steps

Key Observations :

  • Role of Ethoxyphenyl : The ethoxyphenyl group in these compounds likely contributes to target binding (e.g., antiviral activity in ) by modulating aromatic interactions.
  • Synthesis Efficiency : Yields vary significantly (4–91%) depending on the heterocyclic core and reaction conditions, highlighting challenges in optimizing substituent compatibility .
Sulfonamide vs. Amine Derivatives
Compound Name (from ) Functional Group Molecular Formula Melting Point (°C) Key Spectral Data References
N-(2-Ethoxyphenyl)benzenesulfonamide (3) Sulfonamide C₁₄H₁₅NO₃S 88 IR: 3430 cm⁻¹ (N-H), 1341 cm⁻¹ (SO₂-NH)
N-Methyl-N-(2-ethoxyphenyl)benzenesulfonamide (5a) Methyl-sulfonamide C₁₅H₁₇NO₃S 70 IR: 3466 cm⁻¹ (N-R), 1344 cm⁻¹ (SO₂-NR)

Key Observations :

  • Functional Group Impact : Sulfonamides (e.g., ) exhibit distinct hydrogen-bonding capabilities compared to the amine group in the target compound, affecting solubility and biological interactions.
  • Thermal Stability : Lower melting points in methylated derivatives (e.g., 70°C for 5a vs. 88°C for 3) suggest reduced crystallinity due to steric hindrance .

Biological Activity

N-(2-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
IUPAC NameThis compound
InChI KeyWPGSMSNHAMZINK-UHFFFAOYSA-N

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-ethoxyaniline with a suitable pyrrole precursor. Common methods include:

  • Condensation Reaction : Utilizing diethyl oxalate and 2-ethoxyaniline under controlled conditions.
  • Cyclization : Following initial formation, cyclization occurs to yield the pyrrole ring structure.

These methods can vary in yield and efficiency based on reaction conditions.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.

Cytotoxic Effects

Research indicates that this compound may have cytotoxic effects on cancer cell lines. For instance, it has been evaluated for antiproliferative activity against several human cancer cell lines including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The compound demonstrated variable IC50 values indicating its potency:

Cell LineIC50 (μM)
HeLa0.403 ± 0.02
MCF-70.15 ± 0.18
A5490.30 ± 0.13

These findings suggest that this compound may inhibit cell growth by disrupting microtubule dynamics, a mechanism similar to that of established chemotherapeutic agents like colchicine .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Tubulin Binding : The compound appears to bind at the colchicine site on β-tubulin, inhibiting tubulin polymerization and leading to cell cycle arrest in the G2/M phase.
  • Induction of Apoptosis : By downregulating anti-apoptotic proteins such as Bcl-xL and Mcl-1, it promotes apoptosis in cancer cells .

Case Studies

A notable study explored the compound's effects on A549 cells, revealing that treatment led to significant reductions in mitochondrial membrane potential (MMP) and increased levels of apoptotic markers. This study highlights the compound's potential as a therapeutic agent in lung cancer treatment.

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